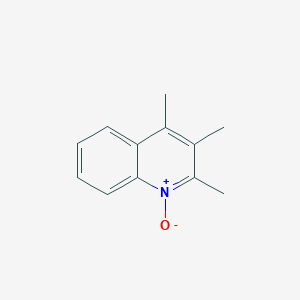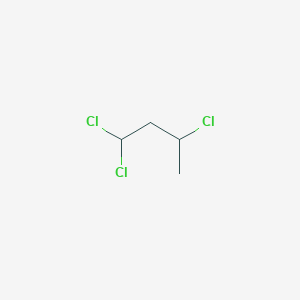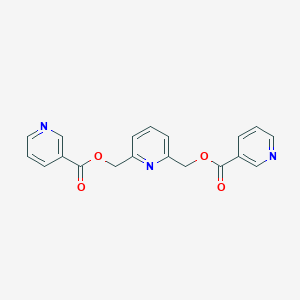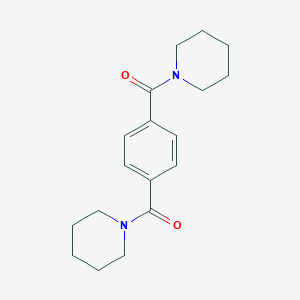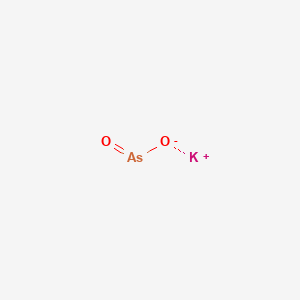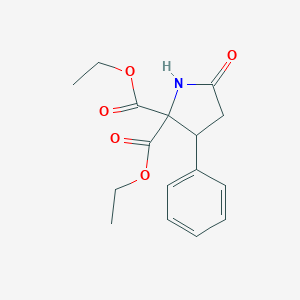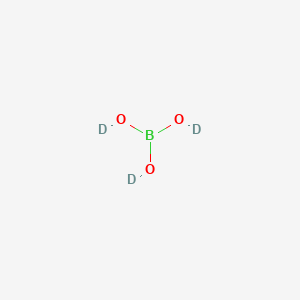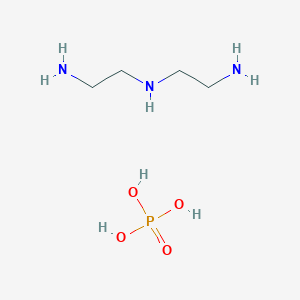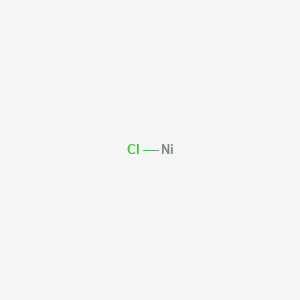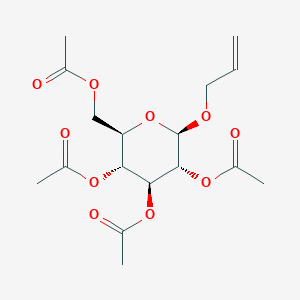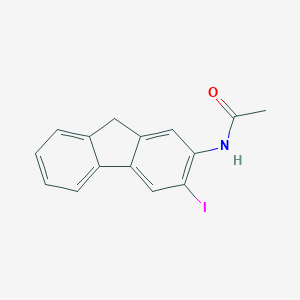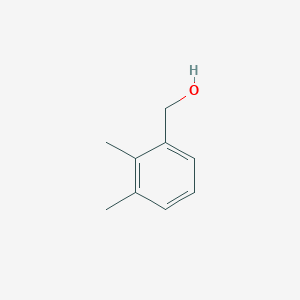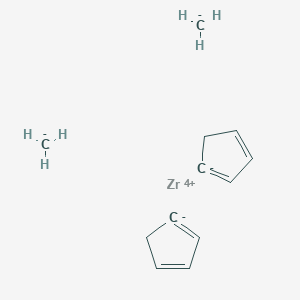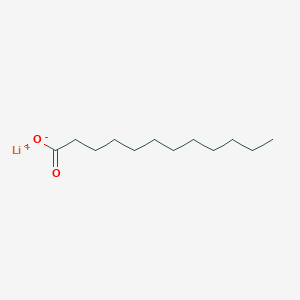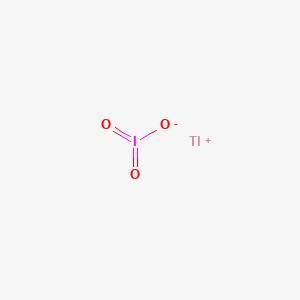
Thallium iodate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thallium iodate is an inorganic compound that has gained attention in the scientific community due to its unique properties. It is a white crystalline solid that is insoluble in water. Thallium iodate has been used in various scientific research applications due to its potential as a catalyst and its ability to act as a precursor for other thallium compounds.
Wissenschaftliche Forschungsanwendungen
Thallium iodate has been used in various scientific research applications due to its potential as a catalyst and its ability to act as a precursor for other thallium compounds. It has been used in the synthesis of thallium oxalate and thallium carbonate. Thallium iodate has also been used in the preparation of thallium-doped indium oxide, which has potential applications in the field of electronics.
Wirkmechanismus
The mechanism of action of thallium iodate is not well understood. However, it is believed that thallium iodate may act as a Lewis acid catalyst due to the presence of the thallium ion. It may also act as a precursor for other thallium compounds.
Biochemische Und Physiologische Effekte
Thallium iodate is toxic and can cause serious health effects if ingested or inhaled. It can cause damage to the nervous system, kidneys, and liver. Thallium iodate has also been shown to have mutagenic and carcinogenic effects in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
Thallium iodate has several advantages for lab experiments. It is a relatively inexpensive compound and is readily available. Thallium iodate is also stable under normal laboratory conditions. However, thallium iodate is toxic and must be handled with care. It is also not very soluble in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research involving thallium iodate. One area of research could focus on the use of thallium iodate as a catalyst in organic synthesis. Another area of research could focus on the potential use of thallium-doped indium oxide in electronics. Additionally, more research is needed to understand the mechanism of action of thallium iodate and its potential health effects.
Synthesemethoden
Thallium iodate can be synthesized through the reaction of thallium nitrate and potassium iodate in water. The reaction produces thallium iodate as a white precipitate. The reaction can be represented as follows:
Tl(NO3)3 + KIO3 → Tl(IO3)3 + KNO3
Eigenschaften
CAS-Nummer |
14767-09-0 |
|---|---|
Produktname |
Thallium iodate |
Molekularformel |
TlIO3 IO3Tl |
Molekulargewicht |
379.29 g/mol |
IUPAC-Name |
thallium(1+);iodate |
InChI |
InChI=1S/HIO3.Tl/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 |
InChI-Schlüssel |
CAYDDMLOPABSRH-UHFFFAOYSA-M |
SMILES |
[O-]I(=O)=O.[Tl+] |
Kanonische SMILES |
[O-]I(=O)=O.[Tl+] |
Andere CAS-Nummern |
14767-09-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



